REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:17][CH:18]([N-:19][CH:20]([CH3:21])[CH3:22])[CH3:23].[CH3:24][I:25].[Cl-:26].[Li+:16].[NH4+:27].[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:9][CH2:10]2>>[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][C:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])([CH3:17])[CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(C)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |